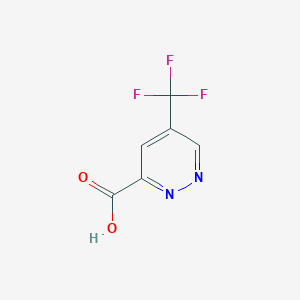

5-(Trifluoromethyl)pyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-4(5(12)13)11-10-2-3/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCAVCZOSBFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by available data.

Introduction: The Significance of Fluorinated Pyridazines

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to modulate properties like lipophilicity and pKa. When appended to a pyridazine scaffold—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting molecule becomes a valuable building block for the synthesis of novel bioactive compounds. Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Therefore, this compound stands as a promising starting material for the development of new therapeutics and functional materials.

Physicochemical Properties

Table 1: Chemical Identifiers and Predicted Properties of this compound

| Property | Value | Source |

| CAS Number | 1211535-95-3 | 2[2] |

| Molecular Formula | C6H3F3N2O2 | --INVALID-LINK--[3] |

| Molecular Weight | 192.10 g/mol | 2[2] |

| Monoisotopic Mass | 192.01466 Da | --INVALID-LINK--[3] |

| SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | --INVALID-LINK--[3] |

| InChI Key | OWVCAVCZOSBFBJ-UHFFFAOYSA-N | --INVALID-LINK--[3] |

| Predicted XlogP | 0.6 | --INVALID-LINK--[3] |

| Predicted pKa | ~3-4 | Inferred from similar compounds |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol | Inferred from similar compounds |

Note: Predicted values should be confirmed by experimental analysis.

The predicted pKa is based on the electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring, which would increase the acidity of the carboxylic acid compared to benzoic acid. For comparison, the experimental pKa of the similar compound 5-(Trifluoromethyl)pyridine-2-carboxylic acid is approximately 3.13.[4]

Synthesis of this compound

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the 1,4-dicarbonyl intermediate.

-

To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.

-

Slowly add glyoxal at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

-

The causality behind this step is a Claisen-type condensation to form the 1,4-dicarbonyl precursor necessary for the subsequent cyclization.

-

-

Step 2: Cyclocondensation with Hydrazine.

-

To the reaction mixture from Step 1, add hydrazine hydrate dropwise.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

The addition of hydrazine triggers a cyclocondensation reaction, forming the pyridazine ring. The two nitrogen atoms of hydrazine react with the two carbonyl groups of the intermediate to form the heterocyclic core.

-

Upon cooling, the ethyl ester of this compound is expected to precipitate.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

Isolate the ester from Step 2 and dissolve it in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).

-

Heat the mixture to reflux to facilitate the saponification of the ester.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, this compound.

-

The product can be purified by recrystallization.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two doublets in the aromatic region (8-9 ppm) corresponding to the two protons on the pyridazine ring. |

| ¹³C NMR | - A signal for the carboxylic carbon (~165-175 ppm).- Signals for the aromatic carbons of the pyridazine ring.- A quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -CF3 group. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (192.0147 m/z). |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring, the strongly electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid functionality.

Figure 2: Reactivity map of this compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site for many transformations.

-

Esterification: It can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions.

-

Amidation: It can form amides by reacting with amines, often facilitated by coupling agents like DCC or EDC. This is a crucial reaction for building larger molecules in drug discovery.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: Under harsh conditions, decarboxylation might occur, though the stability of the pyridazine ring makes this less favorable than in other systems.

-

-

Reactivity of the Pyridazine Ring: The pyridazine ring is electron-deficient, which influences its reactivity.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic substitution but could potentially activate it for nucleophilic aromatic substitution, although this is generally challenging on pyridazine rings without a suitable leaving group.

-

Applications in Research and Development

The unique combination of a trifluoromethyl group and a pyridazine carboxylic acid scaffold makes this molecule a highly attractive building block in several areas of research.

-

Medicinal Chemistry:

-

Kinase Inhibitors: The pyridazine core is a known scaffold in the design of various kinase inhibitors.[5] The carboxylic acid handle allows for the straightforward introduction of various side chains to explore structure-activity relationships (SAR) and target specific kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Agents: Fluorinated pyridazines have shown promise as antimicrobial agents.[1] The introduction of the trifluoromethyl group can enhance the antimicrobial activity of the parent pyridazine scaffold.

-

-

Agrochemicals:

-

Trifluoromethyl-substituted heterocycles are prevalent in modern agrochemicals, including herbicides and fungicides.[6] The structural features of this compound make it a candidate for derivatization into new crop protection agents.

-

-

Materials Science:

-

The pyridazine moiety can act as a ligand for metal complexes, and the trifluoromethyl group can impart desirable properties such as thermal stability and altered electronic characteristics. This makes the molecule a potential precursor for the synthesis of novel coordination polymers and functional materials.

-

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery, agrochemical research, and materials science. Its unique combination of a fluorinated functional group and a reactive carboxylic acid on a biologically relevant pyridazine core provides a rich platform for chemical exploration. While comprehensive experimental data is still emerging, the predicted properties and reactivity profile outlined in this guide provide a solid foundation for researchers to leverage this promising molecule in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 1211535-95-3|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the construction of the pyridazine core to form 3-methyl-5-(trifluoromethyl)pyridazine, followed by the selective oxidation of the methyl group to the desired carboxylic acid. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and success in the laboratory.

Introduction

The incorporation of the trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in modern drug discovery. This is due to the unique physicochemical properties the trifluoromethyl group imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is also a privileged scaffold found in numerous biologically active compounds. The combination of these two moieties in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide will elucidate a practical and efficient pathway for its preparation.

Overall Synthetic Strategy

The synthesis of this compound can be logically approached through a two-step sequence. The first part of the synthesis focuses on the formation of the pyridazine ring with the required trifluoromethyl and methyl substituents in the correct positions. The second part involves the functional group transformation of the methyl group into a carboxylic acid.

CAS 1211535-95-3 structural information

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase For Researchers, Scientists, and Drug Development Professionals

Editorial Note: The initial query for CAS 1211535-95-3 identified "5-(Trifluoromethyl)pyridazine-3-carboxylic acid"[1]. However, a comprehensive analysis of pharmacological data suggests a likely intended focus on the well-characterized Wip1 phosphatase inhibitor, GSK2830371, which is associated with CAS 1404456-53-6[2][3][4]. This guide will provide an in-depth technical overview of GSK2830371.

Introduction to GSK2830371

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D)[2][4]. Wip1 is a serine/threonine phosphatase that plays a critical role in the regulation of cellular stress signaling pathways, and its overexpression is implicated in various cancers. GSK2830371 has emerged as a valuable tool for studying the function of Wip1 and as a potential therapeutic agent.

Chemical and Physical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1404456-53-6[2][3][4] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S[2][4] |

| Molecular Weight | 461.02 g/mol [2][4] |

| Purity | ≥98%[4] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[4] |

| Storage | Store at -20°C[4] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 functions as a reversible and substrate-noncompetitive inhibitor of Wip1. It exerts its inhibitory effect through an allosteric mechanism, binding to the 'flap' subdomain of the Wip1 phosphatase, a region outside of the catalytic site[5]. This binding event induces a conformational change in the enzyme, leading to the inhibition of its phosphatase activity.

Interestingly, in addition to its direct inhibitory action, GSK2830371 also promotes the ubiquitination-dependent degradation of the Wip1 protein, leading to a downregulation of its cellular levels. This effect on protein stability is not observed at the mRNA level. The proteasome inhibitor MG-132 can prevent this GSK2830371-induced degradation of Wip1.

Caption: Mechanism of action of GSK2830371.

Biological Effects and Therapeutic Potential

By inhibiting Wip1, GSK2830371 effectively enhances the phosphorylation of multiple Wip1 substrates. This leads to the activation of key signaling pathways involved in DNA damage response and tumor suppression.

Key Substrates and Pathway Activation

In cellular models, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of several critical proteins, including:

The increased phosphorylation of p53 at Ser15 leads to its stabilization and the activation of the p53 pathway, as evidenced by the increased levels of the downstream target p21[3].

Caption: GSK2830371-mediated signaling pathway.

Antiproliferative Activity

GSK2830371 demonstrates selective antiproliferative activity in a subset of lymphoid cell lines that possess a wild-type TP53 allele[2]. In Wip1-amplified breast carcinoma cell lines such as MCF7 and MX-1, it exhibits concentration-dependent growth inhibitory effects[3]. The 50% growth inhibitory concentration (GI₅₀) in MCF-7 cells is 2.65 µM[3].

Furthermore, co-treatment of GSK2830371 with chemotherapeutic agents like doxorubicin results in a synergistic antiproliferative effect in DOHH2 and MX-1 tumor cells[2]. It also potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner[4].

In Vivo Efficacy

In vivo studies using DOHH2 tumor xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth[2]. Treatment with GSK2830371 in these models leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations within the tumors[2].

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.

Materials:

-

Recombinant Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA[2]

-

GSK2830371

-

DMSO

-

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO.

-

In a microplate, add the GSK2830371 dilutions or DMSO (for control).

-

Add 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 nM Wip1 in assay buffer.

-

Incubate at room temperature.

-

Measure the fluorescent signal on a microplate reader at 485 nm excitation and 530 nm emission[2].

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis for Phospho-protein Levels

This protocol outlines the steps to assess the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cellular context.

Materials:

-

MCF7 breast carcinoma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

GSK2830371

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-p53 (S15), p-Chk2 (T68), and total p53 and Chk2

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed MCF7 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of GSK2830371 (e.g., 0.04 to 9 µM) for a specified time (e.g., 8 hours)[3].

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Analyze the changes in the levels of phosphorylated proteins relative to the total protein levels.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Wip1, FDP substrate) | 6 nM | In vitro | [2][3][4] |

| IC₅₀ (Wip1, p-p38 MAPK substrate) | 13 nM | In vitro | [3] |

| GI₅₀ | 2.65 µM ± 0.54 | MCF-7 cells | [3] |

References

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl group (-CF3), in particular, is a highly sought-after substituent due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When integrated into a pyridazine framework, a six-membered aromatic ring with two adjacent nitrogen atoms, the resulting trifluoromethylated pyridazine derivatives present a compelling class of compounds for drug discovery and development.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of a noteworthy member of this class: 5-(trifluoromethyl)pyridazine-3-carboxylic acid . This compound, with its unique arrangement of a trifluoromethyl group and a carboxylic acid moiety on the pyridazine ring, serves as a valuable building block and a potential pharmacophore in its own right. As a Senior Application Scientist, this guide is structured to deliver not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C6H3F3N2O2 | --INVALID-LINK-- |

| Molecular Weight | 192.09 g/mol | --INVALID-LINK-- |

| SMILES | O=C(O)c1cc(nn1)C(F)(F)F | --INVALID-LINK-- |

| InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-5(10(11)12)14-13-3-4/h2-3H,(H,11,12) | --INVALID-LINK-- |

| CAS Number | 1211535-95-3 | --INVALID-LINK-- |

The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety significantly influences the electronic properties and reactivity of the pyridazine ring. The trifluoromethyl group enhances the compound's lipophilicity, a critical factor for cell membrane permeability, while the carboxylic acid group provides a handle for forming salts, esters, and amides, and for engaging in hydrogen bonding interactions with biological targets.[1]

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy involves a two-step process: the synthesis of a nitrile precursor, 3-cyano-5-(trifluoromethyl)pyridazine, followed by its hydrolysis to the desired carboxylic acid. This approach is well-precedented in heterocyclic chemistry.

Part 1: Synthesis of 3-Cyano-5-(trifluoromethyl)pyridazine

The synthesis of the nitrile intermediate can be approached through various methods, with the cyanation of a suitable halogenated precursor being a common strategy.

References

Spectroscopic Characterization of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid: A Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine core is a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 5-(trifluoromethyl)pyridazine-3-carboxylic acid stands as a compound of considerable interest for the synthesis of novel pharmaceutical agents and agrochemicals.[1]

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research and development program. This technical guide provides an in-depth exploration of the essential spectroscopic techniques required to characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unequivocal identification and purity assessment of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-tested framework for spectroscopic analysis.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's structure. Below is a diagram of this compound, highlighting the key functional groups that will be interrogated by the spectroscopic methods discussed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted Spectroscopic Data

Due to the specific nature of this compound, readily available experimental spectra may be limited. The data presented here are predicted based on the analysis of structurally similar pyridazine derivatives and the known effects of substituents on chemical shifts.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 9.5 - 9.7 | Doublet | ~2.5 | H-6 |

| ¹H | 8.2 - 8.4 | Doublet | ~2.5 | H-4 |

| ¹H | > 13.0 | Broad Singlet | - | COOH |

| ¹³C | ~164 | Singlet | - | C=O (Carboxyl) |

| ¹³C | ~152 | Singlet | - | C-3 |

| ¹³C | ~148 | Quartet | ~4-5 (⁴JCF) | C-6 |

| ¹³C | ~135 | Quartet | ~35-40 (²JCF) | C-5 |

| ¹³C | ~125 | Singlet | - | C-4 |

| ¹³C | ~121 | Quartet | ~270-275 (¹JCF) | CF₃ |

Rationale Behind Predictions:

-

¹H NMR: The two protons on the pyridazine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group will shift these protons significantly downfield. H-6 is anticipated to be further downfield than H-4 due to its position between two nitrogen atoms. The carboxylic acid proton will be a broad singlet at a very high chemical shift, and its presence can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: The carbon signals are assigned based on their chemical environment. The carboxyl carbon (C=O) will be the most downfield. The carbons attached to fluorine (C-5 and CF₃) will exhibit splitting (quartets) due to C-F coupling. The one-bond coupling (¹JCF) for the CF₃ carbon will be very large (~270 Hz), while the two-bond coupling to the ring carbon (²JCF) will be smaller (~35-40 Hz).[2]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR spectra.

References

Physical and chemical properties of 5-(trifluoromethyl)pyridazine-3-carboxylic acid

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Foreword

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, this compound has emerged as a significant intermediate. This guide provides a comprehensive technical overview of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. Our objective is to move beyond a simple data sheet, explaining the causality behind its characteristics and providing a self-validating framework for its use in the laboratory.

Molecular Identity and Structural Framework

This compound is a bifunctional heterocyclic compound. It belongs to the pyridazine class, which is a diazine featuring two adjacent nitrogen atoms in a six-membered aromatic ring. The molecule is substituted with a highly electronegative trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position. These functional groups are critical determinants of the molecule's overall physicochemical profile and reactivity.

The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electron density of the pyridazine ring and the acidity of the carboxylic acid proton. The carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, most notably amide bond formation, making it an invaluable synthon in multi-step synthetic campaigns.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.09 g/mol | [2] |

| CAS Number | 1211535-95-3 | [3] |

| Canonical SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F | [1] |

| InChIKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between the polar carboxylic acid group and the lipophilic trifluoromethyl group attached to the heterocyclic core. While specific experimental data for properties like melting point and solubility are not consistently published, data for closely related analogs and computational predictions provide valuable insights.

Table 2: Physicochemical Data

| Property | Value / Observation | Rationale / Source |

|---|---|---|

| Physical Form | Typically a powder or solid. | |

| Melting Point | Not consistently reported. Analogs like 5-(Trifluoromethyl)pyridine-2-carboxylic acid melt at 133-137 °C. | |

| Solubility | Expected to have slight solubility in water and better solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | [4] |

| pKa (Predicted) | The pKa of the carboxylic acid is predicted to be lower (more acidic) than a typical benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effects of both the pyridazine ring and the CF₃ group. For instance, the predicted pKa of a structural isomer, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 3.13. | [4][5] |

| XlogP (Predicted) | 0.6 |[1] |

The presence of the CF₃ group significantly increases the acidity of the carboxylic proton. This is a crucial consideration in reaction setup, particularly in base-mediated reactions where the carboxylate salt is an intermediate. Its moderate predicted lipophilicity (XlogP) is a hallmark of many modern drug candidates, balancing aqueous solubility with membrane permeability.[6]

Spectral Data and Analytical Characterization

Structural confirmation and purity assessment of this compound rely on standard analytical techniques. While a dedicated public spectrum is not available, the expected spectral features can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridazine ring. Due to the asymmetric substitution, these protons would appear as doublets with a small coupling constant. The acidic proton of the carboxylic acid may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show six distinct signals: four for the pyridazine ring carbons and one each for the carboxylic acid and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a key technique for confirming the presence of the trifluoromethyl group. It should show a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700-1730 cm⁻¹). Strong C-F stretching bands are also expected (~1100-1350 cm⁻¹).[7][8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak. In negative ion mode, the [M-H]⁻ peak at m/z 191.007 would be prominent.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol: Standard QC Workflow for Structural Confirmation

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate, more dilute sample in methanol or acetonitrile for MS analysis.

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

MS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain an accurate mass measurement.

-

IR Acquisition: Acquire an IR spectrum using a KBr pellet or an ATR accessory.

-

Data Analysis:

-

Confirm the presence of all expected proton signals and their multiplicities in the ¹H NMR spectrum.

-

Verify the number of carbon signals in the ¹³C NMR spectrum and identify the characteristic quartet of the CF₃ carbon.

-

Confirm the singlet in the ¹⁹F NMR spectrum.

-

Match the accurate mass from HRMS to the calculated molecular formula (C₆H₃F₃N₂O₂) within a 5 ppm error margin.

-

Identify the key functional group stretches (O-H, C=O, C-F) in the IR spectrum.

-

Caption: A typical analytical workflow for compound characterization.

Reactivity and Synthetic Utility

The synthetic value of this molecule is derived from the reactivity of its carboxylic acid group and the unique electronic properties of the trifluoromethyl-substituted pyridazine ring.

Reactivity of the Carboxylic Acid

The carboxylic acid is the primary site for synthetic elaboration. It readily participates in standard transformations:

-

Amide Coupling: This is the most common application. The carboxylic acid can be activated with standard coupling reagents (e.g., HBTU, HATU, EDC) and reacted with a wide range of primary and secondary amines to form amides. This reaction is fundamental in building larger, more complex molecules for drug discovery programs.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding esters. Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a known derivative.[9]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

Influence of the Trifluoromethyl Group

The CF₃ group is strongly deactivating, making the pyridazine ring electron-deficient. This influences its reactivity in several ways:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it more susceptible to SₙAr reactions if a suitable leaving group were present at another position.

-

C-H Functionalization: While challenging, modern methods for C-H activation could potentially be used to further functionalize the ring, though the strong deactivation by the CF₃ group would necessitate harsh conditions or specialized catalysts.[10][11]

The introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to increase the antimicrobial activity in related compounds, highlighting the importance of this structural feature in modulating biological properties.[12]

Caption: A generalized scheme for amide bond formation.

Applications in Research and Drug Development

Heterocyclic compounds are the bedrock of medicinal chemistry, and pyridazine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8] The incorporation of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile.[6][12]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its biological target.

-

Building Block for Bioactive Molecules: this compound serves as a key intermediate. For example, structurally similar compounds like 5-(trifluoromethyl)pyridine-2-carboxylic acid are used to synthesize β-secretase (BACE) inhibitors for potential Alzheimer's disease therapies.[4] Trifluoromethyl-substituted pyridines and pyridazines are also crucial motifs in modern agrochemicals, particularly fungicides.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[15][16]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][17]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[16][17]

Experimental Protocol: Amide Coupling

This protocol provides a robust, field-tested method for coupling this compound with a generic primary amine.

Objective: To synthesize N-alkyl-5-(trifluoromethyl)pyridazine-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HBTU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last often minimizes side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

-

-

Characterization: Confirm the structure and purity of the final product using the analytical workflow described in Section 3.

References

- 1. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]

- 3. 93618-30-5|3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2761071-11-6|Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 12. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridazine-3-carboxylic acid 97 2164-61-6 [sigmaaldrich.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Pyridazine Carboxylic Acid Core: A Legacy of Discovery and a Frontier in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long captured the attention of chemists and pharmacologists. When functionalized with a carboxylic acid, this scaffold transforms into a versatile pharmacophore with a rich history of discovery and a promising future in medicinal chemistry. This technical guide provides a comprehensive overview of pyridazine carboxylic acids, from their initial syntheses to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, explore key structure-activity relationships, and provide detailed experimental protocols for the preparation of foundational pyridazine carboxylic acid derivatives.

Introduction: The Enduring Appeal of the Pyridazine Scaffold

First synthesized in the late 19th century, the pyridazine ring system initially remained a curiosity of academic research.[1] The parent pyridazine was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[2] The first substituted pyridazine was synthesized by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[2] For many years, pyridazines were considered rare in nature, a fact attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[2] However, the discovery of naturally occurring pyridazine-containing compounds, such as the antifungal antibiotic pyridazomycin, sparked significant interest in their biological potential.

The introduction of a carboxylic acid moiety onto the pyridazine ring profoundly influences its physicochemical properties, enhancing its potential for molecular recognition and interaction with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, participate in salt bridge formation, and chelate metal ions, all of which are crucial for drug-receptor binding. This guide will illuminate the journey of pyridazine carboxylic acids from their discovery to their current status as key components in the development of novel therapeutics.

The Genesis of a Pharmacophore: A Historical Perspective

The exploration of pyridazine carboxylic acids began with fundamental synthetic transformations. Early methods for the synthesis of pyridazine-3-carboxylic acid involved the permanganate oxidation of 3-methylpyridazine. This classical approach, while foundational, often suffered from harsh reaction conditions and modest yields.

A significant milestone in the history of pyridazine carboxylic acids was the development of synthetic routes to key intermediates that paved the way for more complex derivatives. The synthesis of 6-chloropyridazine-3-carboxylic acid, for instance, provided a versatile building block for further functionalization.[3] This intermediate could be accessed from levulinic acid through a multi-step sequence involving cyclization, dehydrogenation, chlorination, and oxidation.[3]

The evolution of synthetic chemistry has continuously provided more efficient and milder methods for the preparation of pyridazine carboxylic acids, moving from classical oxidative and condensation reactions to modern catalytic and cycloaddition strategies.

The Art of the Synthesis: An Evolving Methodological Landscape

The synthesis of pyridazine carboxylic acids has undergone a remarkable evolution, driven by the need for greater efficiency, regioselectivity, and functional group tolerance. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Foundation of Pyridazine Chemistry

The earliest methods for constructing the pyridazine core and introducing carboxylic acid functionalities relied on well-established organic reactions.

-

Condensation of 1,4-Dicarbonyl Compounds with Hydrazines: This is one of the most fundamental methods for the synthesis of the pyridazine ring. The reaction of a 1,4-dicarbonyl compound, such as a γ-keto acid or its ester, with hydrazine or a substituted hydrazine leads to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[2]

-

Oxidation of Alkylpyridazines: The oxidation of a methyl or other alkyl group attached to the pyridazine ring is a direct method to introduce a carboxylic acid. Reagents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) have been traditionally used for this purpose.[4]

Modern Synthetic Strategies: Efficiency and Precision

Contemporary organic synthesis offers a more sophisticated toolkit for the construction of pyridazine carboxylic acids, enabling the creation of complex molecules with high precision.

-

Diels-Alder Reactions: The inverse electron demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles provides a powerful route to substituted pyridazines.[5] Subsequent functional group manipulations can then introduce the carboxylic acid moiety.

-

Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions have revolutionized the synthesis of aromatic carboxylic acids. Palladium-catalyzed carbonylation of chloropyridazines in the presence of carbon monoxide and an alcohol or water offers a direct and efficient method to introduce a carboxylic acid or ester group.

-

Multi-component Reactions: These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the reactants, offer a highly efficient approach to complex pyridazine derivatives.

Caption: Overview of synthetic strategies for pyridazine carboxylic acids.

Experimental Protocols: A Practical Guide to Key Syntheses

To provide actionable insights for researchers, this section details step-by-step protocols for the synthesis of key pyridazine carboxylic acids. These protocols are based on established literature procedures and are intended to be a starting point for laboratory work.

Synthesis of 6-Chloropyridazine-3-Carboxylic Acid

This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid using potassium permanganate.[4]

Materials:

-

3-chloro-6-methylpyridazine

-

50% Sulfuric acid

-

Potassium permanganate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.

-

While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

-

After the addition is complete, allow the reaction to proceed at 80°C for 2 hours.

-

Cool the reaction mixture and dilute it with 200ml of ice water.

-

Filter the mixture and extract the filtrate with ethyl acetate (4 x 100ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from methanol to obtain the white crystalline product.

Synthesis of 6-Methoxypyridazine-3-Carboxylic Acid

This protocol details the methoxylation of 6-chloropyridazine-3-carboxylic acid.[4]

Materials:

-

6-chloropyridazine-3-carboxylic acid

-

Sodium methoxide

-

Anhydrous methanol

-

Concentrated hydrochloric acid

Procedure:

-

In 50ml of anhydrous methanol, add 2.2g (0.04 mol) of sodium methoxide and 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid with stirring.

-

Reflux the reaction mixture.

-

After the reaction is complete, remove the excess solvent under reduced pressure.

-

Add ice water to the residue and adjust the pH to acidic with concentrated hydrochloric acid.

-

Allow the mixture to stand overnight.

-

Filter the precipitate and recrystallize from water to obtain the final product.

Applications in Drug Discovery: Targeting Disease with Precision

The unique structural and electronic properties of pyridazine carboxylic acids have made them attractive scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Pyridazine Carboxylic Acids as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine core can serve as a bioisostere for other aromatic systems, while the carboxylic acid group can form crucial interactions with the kinase active site.

Several pyridazine-based compounds have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6] The carboxylic acid moiety can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of these enzymes, contributing to the inhibitory activity.

Caption: Competitive inhibition of a kinase by a pyridazine carboxylic acid derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine carboxylic acid derivatives can be finely tuned by modifying the substituents on the pyridazine ring. The following table summarizes the anticancer activity of a series of pyrazolo-pyridazine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.

| Compound | Modification | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 4 | Parent Compound | 27.29 | 17.30 | 18.38 |

| 4-SLNs | Solid Lipid Nanoparticles | 6.41 | 4.80 | 7.56 |

| 4-LPHNPs | Lipid-Polymer Hybrid Nanoparticles | 6.65 | 5.24 | 7.85 |

| Doxorubicin | Standard Drug | 4.17 | 6.18 | 5.23 |

| Data sourced from MDPI[6] |

The data clearly indicates that formulating the parent compound into nanoparticles significantly enhances its cytotoxic activity against all tested cancer cell lines.[6] This demonstrates that in addition to the core scaffold, the delivery method can dramatically impact the therapeutic efficacy of these compounds.

Conclusion and Future Directions

The journey of pyridazine carboxylic acids from their initial discovery to their current role in cutting-edge drug development is a testament to the enduring power of heterocyclic chemistry. The versatility of the pyridazine scaffold, coupled with the key interactive properties of the carboxylic acid group, provides a rich platform for the design of novel therapeutic agents.

Future research in this area will likely focus on the development of even more sophisticated synthetic methodologies, including asymmetric syntheses to access chiral pyridazine carboxylic acids. Furthermore, the exploration of pyridazine carboxylic acids as inhibitors of other important biological targets beyond kinases is a promising avenue for future drug discovery efforts. As our understanding of disease biology deepens, the rational design of new pyridazine carboxylic acid derivatives will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, owing to the unique physicochemical properties imparted by the pyridazine core and the trifluoromethyl group. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive overview of the synthesis, characterization, and crystallization of this compound. In the absence of a publicly available crystal structure, this document presents a predictive analysis of its molecular geometry and supramolecular assembly, grounded in established crystallographic principles and data from analogous structures. Detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to facilitate further research.

Introduction: The Significance of this compound in Modern Chemistry

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, featured in a range of bioactive molecules.[1] Its two adjacent nitrogen atoms act as potent hydrogen bond acceptors and influence the electronic distribution of the ring, often enhancing binding affinity to biological targets.[2] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding interactions. The combination of these two moieties in this compound results in a molecule with high potential for applications in pharmaceutical and agrochemical development.[3]

The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure, including molecular conformation and intermolecular interactions, is therefore essential for controlling these properties. This guide serves as a foundational resource for researchers aiming to synthesize, crystallize, and structurally elucidate this promising compound.

Synthesis and Spectroscopic Characterization

While multiple synthetic routes can be envisioned, a robust pathway involves the oxidation of a suitable precursor, 3-methyl-5-(trifluoromethyl)pyridazine. This approach is advantageous as the oxidation of a methyl group on a heterocyclic ring to a carboxylic acid is a well-established transformation.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound

Step 1 & 2: Synthesis of 3-Methyl-5-(trifluoromethyl)pyridazine (Illustrative Precursor)

-

Rationale: The synthesis of the pyridazine core can be achieved through various condensation reactions. A common method involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For this specific substitution pattern, a multi-step synthesis starting from a trifluoromethylated building block would be necessary. An illustrative starting material, 3-methyl-5-(trifluoromethyl)pyrazole, can be synthesized from the condensation of 1,1,1-trifluoro-2,4-pentanedione and hydrazine.[4] The subsequent transformation of the pyrazole to a pyridazine is complex and represents a significant synthetic challenge, often requiring ring-opening and re-closure strategies. A more direct, albeit potentially lower-yielding, approach could involve the cyclocondensation of a suitably functionalized trifluoromethyl-containing 1,4-dicarbonyl synthon with hydrazine.

Step 3: Oxidation to this compound

-

Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic medium are effective for converting an alkyl side chain on an electron-deficient heterocyclic ring to a carboxylic acid.[5]

-

Reaction Setup: To a solution of 3-methyl-5-(trifluoromethyl)pyridazine (1.0 eq) in concentrated sulfuric acid, add potassium permanganate (KMnO₄, 4.0 eq) portion-wise while maintaining the temperature below 10°C using an ice bath.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Decolorization: Add a saturated solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Predicted Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region for the pyridazine ring protons. A broad singlet for the carboxylic acid proton (typically >10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridazine ring, the trifluoromethyl group (a quartet due to C-F coupling), and the carboxylic acid carbonyl group (~160-170 ppm). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1400-1600), and strong C-F stretches (~1100-1300). |

| Mass Spec. (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻. Characteristic fragmentation patterns may include the loss of CO₂.[6] |

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[7] For a heterocyclic carboxylic acid, several methods can be employed.

Experimental Protocol: Single Crystal Growth

-

Rationale: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow cooling or slow evaporation techniques are generally effective for small molecules.[8]

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water/organic mixtures).

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion Method (Liquid-Liquid):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).

-

Slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the solubility of the compound, promoting crystallization.

-

Workflow: Single-Crystal X-ray Diffraction (SCXRD)

Caption: Standard workflow for single-crystal X-ray analysis.

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[8] The collected data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved to find the initial positions of the atoms and refined to achieve the best agreement between the observed and calculated diffraction data.[10]

Predicted Crystal Structure and Supramolecular Analysis

In the absence of experimental data, we can predict the key structural features based on the known behavior of the constituent functional groups. The Cambridge Structural Database (CSD) is an invaluable resource for this, containing over a million experimentally determined crystal structures.[11][12]

Molecular Geometry

The this compound molecule is expected to be largely planar, with the carboxylic acid group potentially twisted slightly out of the plane of the pyridazine ring. The C-F bond lengths in the trifluoromethyl group will be approximately 1.33 Å, and the bond angles around the sp³ carbon will be close to tetrahedral. The geometry of the pyridazine ring and the carboxylic acid group will follow standard values for such systems.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of intermolecular interactions, primarily driven by the carboxylic acid group and the pyridazine nitrogens.

-

Hydrogen Bonding: The most significant interaction will be hydrogen bonding involving the carboxylic acid. Two primary motifs are likely:

-

Carboxylic Acid Dimer: The classic R₂²(8) centrosymmetric dimer, formed by two O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common and stable synthon.

-

Acid-Pyridazine Heterosynthon: An O-H···N hydrogen bond between the carboxylic acid proton and one of the pyridazine nitrogen atoms (likely N2, which is more basic). This would form a catemer or a discrete chain.

-

-

π-π Stacking: The electron-deficient pyridazine rings are expected to engage in π-π stacking interactions. These are likely to be offset, with the centroid of one ring positioned over the edge of another, to minimize electrostatic repulsion.

-

Weak Hydrogen Bonds and Halogen Interactions: The trifluoromethyl group introduces the possibility of weaker, yet structurally significant, interactions:

-

C-H···F Bonds: Hydrogen bonds between the pyridazine C-H donors and the fluorine atoms of the -CF₃ group as acceptors.

-

F···F and F···π Interactions: Close contacts between fluorine atoms of adjacent trifluoromethyl groups or between a fluorine atom and the π-system of a neighboring pyridazine ring can contribute to the overall packing stability.[13]

-

Caption: Key potential supramolecular synthons in the crystal structure.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. While a definitive crystal structure awaits experimental determination, the predictive analysis herein offers a robust hypothesis of the key intermolecular interactions that will govern its solid-state assembly. The detailed protocols provided are intended to empower researchers in drug discovery and materials science to pursue the empirical study of this molecule. Future work should focus on obtaining single crystals and solving the structure to validate these predictions. Subsequent studies on polymorphism and co-crystallization would be crucial for developing this promising compound into a viable pharmaceutical or agrochemical product.

References

- 1. prepchem.com [prepchem.com]

- 2. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Cambridge Structural Database | re3data.org [re3data.org]

- 13. apps.dtic.mil [apps.dtic.mil]

The Ascendancy of Trifluoromethylated Pyridazines: A Technical Guide for Drug Discovery and Development

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth technical overview of trifluoromethylated pyridazine derivatives, a class of compounds demonstrating remarkable versatility and potential. We will explore the fundamental impact of trifluoromethylation on the physicochemical and pharmacological properties of the pyridazine core, delve into key synthetic methodologies for their preparation, analyze structure-activity relationships, and examine their mechanisms of action in relevant biological pathways. Through detailed experimental protocols, illustrative case studies, and visual representations of complex concepts, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the potential of trifluoromethylated pyridazines in their research and development endeavors.

The Pyridazine Scaffold and the Transformative Power of the Trifluoromethyl Group

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its inherent properties, such as hydrogen bonding capacity and dipole moment, make it an attractive scaffold for interacting with biological targets.[3]

The introduction of a trifluoromethyl group (-CF3) dramatically enhances the therapeutic potential of the pyridazine core. The unique electronic properties of the CF3 group, a strong electron-withdrawing moiety, significantly impact the pyridazine ring's reactivity and basicity.[4] Furthermore, the high lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, enhancing oral bioavailability and distribution within the body.[5][6] A critical advantage of the CF3 group is its metabolic stability, stemming from the strength of the carbon-fluorine bond, which can lead to a longer drug half-life.[5][7]

Synthetic Strategies for Trifluoromethylated Pyridazines

The synthesis of trifluoromethylated pyridazines can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-existing pyridazine ring and the construction of the pyridazine ring from trifluoromethyl-containing building blocks.

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method.[8][9] Radical trifluoromethylation is a particularly effective strategy.[10]

This protocol describes a general procedure for the radical trifluoromethylation of an electron-deficient pyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Sodium trifluoromethanesulfinate (Langlois' Reagent, CF3SO2Na)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

-

Acetonitrile (ACN)

-

Water (H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 mmol) in a 1:1 mixture of acetonitrile and water (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv.).

-

Stir the mixture vigorously at room temperature.

-

Slowly add tert-butyl hydroperoxide (5.0 equiv.) to the reaction mixture over 1 hour using a syringe pump.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated pyridazine.

Causality Behind Experimental Choices:

-

Langlois' Reagent: A stable, easy-to-handle solid that serves as a precursor to the trifluoromethyl radical.[6][11]

-

tert-Butyl hydroperoxide (TBHP): A common radical initiator that facilitates the generation of the CF3 radical from Langlois' reagent.

-

Acetonitrile/Water Solvent System: This biphasic system aids in the solubility of both the organic substrate and the inorganic reagents.

-

Slow Addition of TBHP: Controls the rate of radical generation, minimizing side reactions and improving yield.

Diagram of Radical Trifluoromethylation Workflow

References

- 1. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic polyfluoro-compounds. Part 26. Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Pyridazines

Pyridazine scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique electronic properties and ability to engage in hydrogen bonding. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a key building block for the synthesis of more complex molecules in drug discovery and agrochemical research. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and offering step-by-step protocols.

Strategic Approach to the Synthesis

The synthesis of methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is most effectively approached in a two-step sequence:

-

Cyclocondensation to form the pyridazine core : This involves the formation of the 5-(trifluoromethyl)pyridazine-3-carboxylic acid precursor. A logical approach is the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a suitable C2 synthon and a hydrazine source.

-

Esterification : The subsequent conversion of the carboxylic acid to its methyl ester. Several methods are available, with the choice depending on factors such as scale, substrate sensitivity, and available reagents.

This guide will focus on a robust and scalable laboratory synthesis.

PART 1: Synthesis of this compound

The foundational step is the construction of the pyridazine ring with the desired trifluoromethyl and carboxylic acid functionalities. A highly effective method involves the cyclocondensation of a trifluoromethylated β-ketoester with glyoxylic acid and hydrazine.

Causality Behind Experimental Choices:

-

Starting Materials : 4,4,4-Trifluoroacetoacetic acid ethyl ester is a readily available starting material that provides the trifluoromethyl group and a reactive dicarbonyl moiety. Glyoxylic acid serves as the source for the C3 and C4 atoms of the pyridazine ring, with the aldehyde group participating in the initial condensation and the carboxylic acid remaining for the final product. Hydrazine hydrate is the nitrogen source for the formation of the diazine ring.

-

Reaction Conditions : The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and the intermediates. The reaction is often performed at elevated temperatures to drive the condensation and cyclization reactions to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,4,4-Trifluoroacetoacetic acid ethyl ester

-

Glyoxylic acid monohydrate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Celatom® or filter aid

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoroacetoacetic acid ethyl ester (1 equivalent) and glyoxylic acid monohydrate (1.1 equivalents) in ethanol.

-

Hydrazine Addition : To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux : After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis : Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3 equivalents) in water. Heat the mixture to reflux for 2-3 hours to hydrolyze the intermediate ester.

-

Work-up : Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Isolation : Filter the precipitate and wash with cold water. Dry the solid under vacuum.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a solid.

PART 2: Esterification to Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate

With the carboxylic acid precursor in hand, the next step is esterification. While several methods exist, the use of thionyl chloride (SOCl₂) to form the acyl chloride followed by reaction with methanol is a highly efficient and scalable approach.

Causality Behind Experimental Choices:

-